4-methyl-2-phenyl-4H-1,3-thiazol-5-one
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Overview
Description
4-methyl-2-phenyl-4H-1,3-thiazol-5-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms, with a methyl group at the 4-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenyl-4H-1,3-thiazol-5-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base can yield the desired thiazole derivative . The reaction typically requires heating and may be carried out in solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-phenyl-4H-1,3-thiazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.
Scientific Research Applications
4-methyl-2-phenyl-4H-1,3-thiazol-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Research has shown its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-methyl-2-phenyl-4H-1,3-thiazol-5-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4H-1,3-thiazol-5-one: Lacks the methyl group at the 4-position.
4-methyl-2-(4-methoxyphenyl)-4H-1,3-thiazol-5-one: Contains a methoxy group on the phenyl ring.
4-methyl-2-(4-chlorophenyl)-4H-1,3-thiazol-5-one: Contains a chlorine atom on the phenyl ring.
Uniqueness
4-methyl-2-phenyl-4H-1,3-thiazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenyl groups enhances its stability and reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H9NOS |
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Molecular Weight |
191.25 g/mol |
IUPAC Name |
4-methyl-2-phenyl-4H-1,3-thiazol-5-one |
InChI |
InChI=1S/C10H9NOS/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
LHTARAXGKKMJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)SC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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